molecular formula C14H11ClFNO2 B182274 (4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate CAS No. 198879-51-5

(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate

Cat. No. B182274
M. Wt: 279.69 g/mol
InChI Key: FIPUMWZKVXFALF-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FCPC and is a carbamate derivative of 4-fluorobenzyl chloride and 3-chloroaniline.

Scientific Research Applications

FCPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, FCPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, FCPC has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and fungi. It has also been studied for its potential use as a plant growth regulator.
In materials science, FCPC has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of FCPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, FCPC has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.

Biochemical And Physiological Effects

FCPC has been found to exhibit various biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.

Advantages And Limitations For Lab Experiments

One of the main advantages of FCPC is its versatility in various fields. It can be used as a starting material for the synthesis of various compounds, and it exhibits a wide range of biological activities. However, one of the limitations of FCPC is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of FCPC. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the structure-activity relationship of FCPC and its derivatives to identify compounds with improved biological activities. Additionally, the potential use of FCPC as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases should be further explored.

Synthesis Methods

The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then treated with a carbamate reagent such as di-tert-butyl dicarbonate (Boc2O) or 1,1'-carbonyldiimidazole (CDI) to obtain FCPC.

properties

CAS RN

198879-51-5

Product Name

(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C14H11ClFNO2/c15-11-2-1-3-13(8-11)17-14(18)19-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H,17,18)

InChI Key

FIPUMWZKVXFALF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F

synonyms

Carbamic acid, (3-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI)

Origin of Product

United States

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